3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Medicinal chemistry Fragment-based drug design Physicochemical profiling

3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1153462-60-2) is a heterocyclic small molecule combining a pyrimidine ring at the oxadiazole 3‑position and a primary amine-terminated propan-1-amine chain at the 5‑position. With a molecular formula C₉H₁₁N₅O and molecular weight of 205.22 g·mol⁻¹, it presents five hydrogen-bond acceptors (the pyrimidine nitrogens and oxadiazole N/O atoms) and one hydrogen-bond donor (the primary amine), conferring a balanced polarity profile (cLogP 0.69) distinct from its pyridine analog.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
Cat. No. B12983146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NOC(=N2)CCCN
InChIInChI=1S/C9H11N5O/c10-4-1-3-7-13-9(14-15-7)8-11-5-2-6-12-8/h2,5-6H,1,3-4,10H2
InChIKeyNHFHPXUXENOVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine – Molecular Profile and Sourcing-Relevant Physicochemical Identity


3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1153462-60-2) is a heterocyclic small molecule combining a pyrimidine ring at the oxadiazole 3‑position and a primary amine-terminated propan-1-amine chain at the 5‑position . With a molecular formula C₉H₁₁N₅O and molecular weight of 205.22 g·mol⁻¹, it presents five hydrogen-bond acceptors (the pyrimidine nitrogens and oxadiazole N/O atoms) and one hydrogen-bond donor (the primary amine), conferring a balanced polarity profile (cLogP 0.69) distinct from its pyridine analog . The compound is primarily supplied as a research-grade chemical building block through a limited number of vendors, with documented purities of 97–98% .

Why a Generic 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-alkylamine Cannot Substitute for the Propan-1-amine Congener


The 3-(pyrimidin-2-yl)-1,2,4-oxadiazole scaffold is shared among several commercially available amine-terminated analogs, yet the linker length between the oxadiazole core and the terminal primary amine critically differentiates properties that directly affect synthetic utility and biological recognition. Shortening the linker from propan-1-amine to methanamine eliminates two methylene units, reducing the molecular weight by ~28 Da and altering the spatial presentation of the amine pharmacophore . Replacing the pyrimidine ring with a pyridine ring increases lipophilicity (cLogP from 0.69 to 1.07) while decreasing hydrogen-bond acceptor count from five to four, which can shift both solubility and target-binding polarity profiles . Removing the heteroaryl substituent entirely (unsubstituted oxadiazole core) abolishes the π–π stacking and hydrogen-bonding capacity contributed by the pyrimidine ring, rendering the compound unsuitable as a direct replacement in structure-activity campaigns . These quantifiable differences in linker geometry, heteroaryl electronics, and hydrogen-bonding capacity mean that generic substitution within this compound class is not scientifically defensible without re-validation of the downstream chemistry or assay.

Quantitative Differentiation Evidence: 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count and Polarity Advantage Over Pyridine Analog

The pyrimidine-bearing target compound provides five hydrogen-bond acceptor (HBA) sites versus four for the pyridine analog, 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine. The additional HBA arises from the second pyrimidine nitrogen, which simultaneously reduces lipophilicity (cLogP 0.69 vs. 1.07 for the pyridine analog) . This combination of higher HBA count and lower cLogP is quantifiably consistent with improved aqueous solubility potential and differentiated molecular recognition in polar binding pockets.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Linker-Length-Dependent Spatial Differentiation vs. Methanamine Analog

The target compound carries a three-carbon linker separating the oxadiazole core from the primary amine, whereas the closest commercially available pyrimidinyl-oxadiazole analog terminates with a single methylene spacer, (3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine . The two extra methylene units in the propan-1-amine variant increase the molecular weight by 28.06 Da (205.22 vs. 177.16 g·mol⁻¹) and extend the amine reach by approximately 2.5 Å, which enables conjugation to larger cargo or engagement with deeper binding pockets that the methanamine analog cannot access. The methanamine analog is supplied at only 95% purity , whereas the target compound is available at 97–98% .

Chemical biology Linker optimization Bifunctional building blocks

Fragment-Like Fsp³ and LogP Profile for Lead-Like Library Design

The target compound reports an Fsp³ (fraction of sp³-hybridized carbons) of 0.33 and cLogP of 0.69 , placing it within the broadly accepted fragment-like and lead-like property space (Fsp³ ≥ 0.30; cLogP < 3). In contrast, the pyridine analog exhibits Fsp³ = 0.30 and cLogP = 1.07 , and the unsubstituted 1,2,4-oxadiazole-propan-1-amine hydrochloride (MW = 163.6 g·mol⁻¹) lacks the pyrimidine heteroaryl framework entirely , precluding aromatic stacking interactions that contribute to target recognition.

Fragment-based screening Lead-likeness Compound library procurement

Pyrimidine Ring Offers Class-Level Selectivity Advantage Over Pyridine in Kinase and HDAC Chemotypes

The 1,2,4-oxadiazole-pyrimidine substructure has been repeatedly exploited as a selectivity-conferring motif in kinase inhibitor and HDAC inhibitor design. Patent AU2016338118B2 explicitly claims oxadiazole amine derivatives containing pyrimidin-2-yl groups as histone deacetylase 6 (HDAC6) inhibitors, demonstrating the privileged nature of this heterocycle combination for target engagement [1]. The pyrimidine ring provides two nitrogen atoms capable of participating in bidentate hydrogen-bonding with kinase hinge regions, a binding mode unavailable to the pyridine analog which offers only a single nitrogen, or the unsubstituted oxadiazole lacking any heteroaryl ring . This class-level precedent does not guarantee identical activity for the target compound but establishes a mechanistic rationale for selecting the pyrimidine variant in biochemical screening campaigns where hinge-binding or HDAC inhibition is anticipated.

Kinase inhibitor design HDAC inhibition Heterocycle SAR

Procurement-Relevant Application Scenarios for 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Based on Differential Evidence


PROTAC and Bifunctional Degrader Linker-Payload Conjugation

The propan-1-amine chain provides a three-carbon linker terminating in a primary amine, enabling direct conjugation to carboxylic-acid-terminated E3 ligase ligands via amide bond formation. The 2.5 Å longer reach compared to the methanamine analog is essential for achieving the optimal 12–20 Å degrader span required for ternary complex formation. The pyrimidine ring contributes additional H-bond acceptor sites (five vs. four in the pyridine analog) that can enhance target protein binding , making this building block preferred for PROTAC synthesis where both linker geometry and binding-competent warheads are critical.

Fragment-Based Lead Generation Libraries Requiring Balanced Polarity

With Fsp³ = 0.33, cLogP = 0.69, MW = 205.22, and five H-bond acceptors , this compound satisfies the 'rule of three' fragment-likeness criteria while providing a covalent handle (primary amine) for hit elaboration. The pyridine analog (Fsp³ = 0.30; cLogP = 1.07) deviates further from fragment-optimal polarity space , and the unsubstituted oxadiazole lacks the heteroaryl ring necessary for π-stacking interactions . Procurement for fragment library assembly should therefore prioritise this pyrimidinyl-propan-1-amine variant.

HDAC6 Inhibitor Medicinal Chemistry Programs Following Patent-Disclosed Chemotypes

Patent AU2016338118B2 claims oxadiazole amine derivatives containing pyrimidin-2-yl substituents as HDAC6 inhibitors . The target compound contains the exact pyrimidin-2-yl-1,2,4-oxadiazole substructure that defines this chemotype. The primary amine on the propan-1-amine chain offers a synthetic handle for further elaboration (amide coupling, reductive amination, sulfonylation) to generate novel HDAC6 inhibitor candidates. The pyridine analog cannot replicate the bidentate hydrogen-bonding capacity of the pyrimidine ring that underlies the HDAC6 selectivity profile disclosed in the patent.

Kinase Hinge-Binder Scaffold Elaboration

The pyrimidine ring is a well-established kinase hinge-binding motif, and the 1,2,4-oxadiazole serves as a metabolically stable bioisostere for amides or esters. The propan-1-amine chain provides a vector for solvent-exposed region derivatization, allowing attachment of solubility-modulating groups without perturbing hinge recognition. The two-nitrogen pyrimidine enables bidentate hinge hydrogen-bonding unavailable to the pyridine analog , and the three-carbon linker offers greater synthetic flexibility than the methanamine analog . Teams synthesizing focused kinase inhibitor libraries should select this building block for its unique combination of hinge-binding capacity and versatile linker chemistry.

Quote Request

Request a Quote for 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.